N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2,2-bis(furan-2-yl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-19(21-11-10-15-6-2-1-3-7-15)20(24)22-14-16(17-8-4-12-25-17)18-9-5-13-26-18/h4-6,8-9,12-13,16H,1-3,7,10-11,14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLSYDXCNBSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and cyclohexene intermediates, followed by their coupling through an ethanediamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reaction time, concentration, and purification techniques, is essential to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The cyclohexene moiety can be reduced to cyclohexane.
Substitution: Functional groups on the furan or cyclohexene rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the cyclohexene moiety may produce cyclohexane derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and cyclohexene moieties may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Target Compound
- Substituents :
- N-terminal : 2,2-bis(furan-2-yl)ethyl group.
- N'-terminal : 2-(cyclohex-1-en-1-yl)ethyl group.
- Cyclohexene introduces unsaturation and non-aromatic hydrophobicity.
N,N'-bis(furan-2-ylmethyl)ethanediamide (CAS 69010-90-8)
- Substituents : Symmetrical furan-2-ylmethyl groups on both termini .
- Key Features :
- Simpler substitution pattern with smaller furan-methyl groups.
- Lower molecular weight (248.23 g/mol) compared to the target compound (377.44 g/mol).
- Higher density (1.283 g/cm³) suggests compact packing in solid state.
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(pyridin-2-yl)ethyl]ethanediamide
- Substituents : Methoxy-methylphenyl and pyridinylethyl groups .
- Likely higher aqueous solubility than the target compound due to polar substituents.
Physicochemical and Functional Comparisons
Key Observations :
Lipophilicity : The target compound’s cyclohexene group likely increases logP compared to analogs with polar pyridine or methoxy groups, suggesting better membrane permeability in biological systems .
Catalytic Potential: Unlike sulfonated ethanediamide catalysts (e.g., [TMBSED][Oms]₂ in ), the target compound lacks acidic protons or charged groups, limiting its utility in acid-base catalysis but possibly favoring hydrophobic substrate interactions.
Pharmaceutical Relevance
- Ranitidine Analogs : Ranitidine-related compounds (e.g., nitroacetamide derivatives ) share furan and ethylamine motifs with the target compound. However, the absence of nitro or thioether groups in the target suggests divergent biological pathways, possibly reducing gastrointestinal activity but increasing CNS permeability .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C17H19N3O2
- Molecular Weight: 285.34 g/mol
- CAS Number: 2320669-95-0
The structure features two furan rings and a cyclohexene moiety, which contribute to its biological activity by potentially interacting with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the furan rings can facilitate electron donation, enhancing binding affinity to targets such as:
- Enzymes: Potential inhibition or modulation of enzyme activity.
- Receptors: Interaction with neurotransmitter receptors or other signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
- Case Study 1: A study evaluated its effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary tests showed effectiveness against several bacterial strains:
- Case Study 2: In a study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers:
- Case Study 3: In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), highlighting its potential therapeutic role in inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Preparation of the furan-2-yl ethylamine intermediate via nucleophilic substitution or reductive amination.
- Step 2: Sulfonylation or amidation of the intermediate with ethanedioyl chloride under inert conditions (e.g., dry THF, 0–5°C) to form the ethanediamide backbone.
- Step 3: Coupling with cyclohex-1-en-1-yl ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .
Critical parameters include solvent purity, temperature control, and stoichiometric ratios to minimize side products. Automated reactors and continuous flow systems can enhance reproducibility .
Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy: Use - and -NMR to confirm proton environments and carbon frameworks. For example, the furan protons (δ 6.2–7.4 ppm) and cyclohexene protons (δ 5.6–6.0 ppm) are diagnostic .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H] 467.21 vs. observed 467.23) .
- X-ray Crystallography: Employ SHELX software for structure refinement. The furan and cyclohexene moieties often generate distinct diffraction patterns; SHELXL is recommended for small-molecule refinement .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions (e.g., unexpected -NMR shifts or missing MS fragments) may arise from:
- Conformational Isomerism: Perform variable-temperature NMR to assess dynamic effects.
- Impurity Interference: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions .
- Crystallographic Ambiguity: Cross-validate with IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm) and computational DFT calculations (Gaussian 16, B3LYP/6-31G*) .
Advanced: What computational strategies predict the biological activity of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., cyclooxygenase-2 or kinase enzymes). The furan and cyclohexene groups may interact with hydrophobic pockets .
- QSAR Modeling: Train models on analogs (e.g., substituent effects on logP and IC) to predict bioavailability and toxicity .
- MD Simulations: GROMACS can assess stability in biological membranes, focusing on the ethanediamide linker’s flexibility .
Basic: What are the solubility and formulation challenges for this compound, and how can they be addressed?
Answer:
- Solubility: The compound is lipophilic (logP ~3.5) with poor aqueous solubility. Use co-solvents (DMSO/PEG 400) or surfactants (Tween 80) for in vitro assays .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Protect from light due to the furan group’s photosensitivity .
Advanced: How to design experiments to evaluate metabolic stability in hepatic microsomes?
Answer:
- Protocol: Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Analytical Method: Use LC-MS/MS to quantify parent compound depletion over 60 minutes. Monitor metabolites (e.g., hydroxylation at the cyclohexene ring) .
- Data Interpretation: Calculate intrinsic clearance (CL) and compare to reference compounds (e.g., verapamil) to predict hepatic extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
